Mapinastine
Overview
Description
Mapinastine is an H1 receptor antagonist , which means it inhibits the activity of H1 receptors in the body. These receptors are primarily found in mast cells, smooth muscle cells, endothelial cells, and the hypothalamic tuberomammillary nucleus. By blocking H1 receptors, this compound reduces the effects of histamine, thereby alleviating allergic reactions or decreasing gastric acid secretion .
Preparation Methods
Synthetic Routes:: The synthetic routes for mapinastine involve several steps. While the exact details may vary, a common approach includes the following:
Starting Material: The synthesis begins with a suitable starting material.
Functionalization: Various functional groups are introduced through chemical reactions, such as amidation, alkylation, or acylation.
Ring Formation: this compound contains a heterocyclic ring system. The synthesis involves cyclization reactions to form the core structure.
Final Steps: Additional modifications and purification steps lead to the final compound.
Industrial Production:: Industrial production methods typically optimize yield, scalability, and cost-effectiveness. Unfortunately, specific industrial-scale processes for this compound are not widely documented.
Chemical Reactions Analysis
Mapinastine undergoes various chemical reactions:
Oxidation: Oxidative processes can lead to the formation of metabolites or degradation products.
Reduction: Reduction reactions may occur, affecting the pharmacological properties.
Substitution: Substitution reactions can modify functional groups.
Common Reagents: These include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., Grignard reagents).
Major Products: The primary product is this compound itself, but metabolites may also form.
Scientific Research Applications
Mapinastine has been studied for various applications:
Allergic Conditions: It is used to treat allergic rhinitis, allergic conjunctivitis, urticaria (hives), and angioedema.
Anti-Inflammatory Effects: Beyond allergies, this compound’s anti-inflammatory properties make it relevant in other contexts.
Experimental Research: Ongoing studies explore its potential in asthma, chronic obstructive pulmonary disease (COPD), and other respiratory disorders.
Mechanism of Action
Mapinastine’s mechanism involves blocking H1 receptors. By doing so, it prevents histamine-mediated responses. The molecular targets are the H1 receptors themselves, and the pathways affected include those related to inflammation and immune responses.
Comparison with Similar Compounds
Mapinastine belongs to the second generation of antihistamines. Other similar compounds include:
Loratadine: Another second-generation antihistamine.
Cetirizine: Known for its minimal sedative effects.
Fexofenadine: Non-sedating and widely used.
Properties
IUPAC Name |
1-(2-ethoxyethyl)-2-[[4-(4-pyrazol-1-ylbutyl)piperazin-1-yl]methyl]benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N6O/c1-2-30-19-18-29-22-9-4-3-8-21(22)25-23(29)20-27-16-14-26(15-17-27)11-5-6-12-28-13-7-10-24-28/h3-4,7-10,13H,2,5-6,11-12,14-20H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFNDBLYDZRFQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2N=C1CN3CCN(CC3)CCCCN4C=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40161503 | |
Record name | Mapinastine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40161503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140945-32-0 | |
Record name | Mapinastine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140945320 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mapinastine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40161503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MAPINASTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62LN840SFZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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